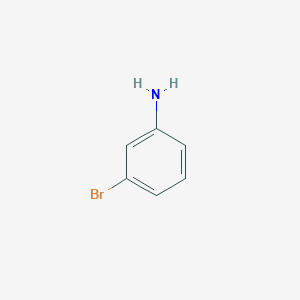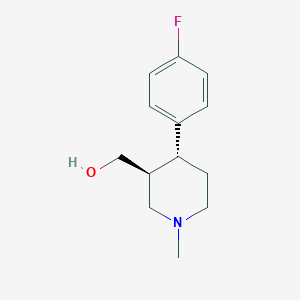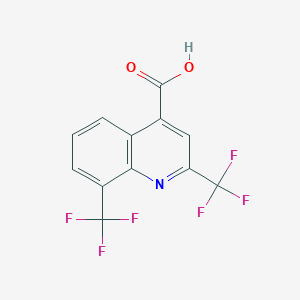
Acide 2,8-bis(trifluorométhyl)quinoléine-4-carboxylique
Vue d'ensemble
Description
2, 8-Bis-trifluoromethyl-4-quinoline carboxylic acid, also known as 2, 8-MMQ or mefloquine carboxylic acid, belongs to the class of organic compounds known as quinoline carboxylic acids. These are quinolines in which the quinoline ring system is substituted by a carboxyl group at one or more positions. 2, 8-Bis-trifluoromethyl-4-quinoline carboxylic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. 2, 8-Bis-trifluoromethyl-4-quinoline carboxylic acid has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 2, 8-bis-trifluoromethyl-4-quinoline carboxylic acid is primarily located in the cytoplasm and membrane (predicted from logP).
Applications De Recherche Scientifique
Chimie médicinale : Développement de médicaments antipaludéens
Acide 2,8-bis(trifluorométhyl)quinoléine-4-carboxylique : est un intermédiaire clé dans la synthèse de la méfloquine, un médicament antipaludéen . La méfloquine est efficace contre les souches de Plasmodium falciparum résistantes à d'autres médicaments. Les groupes trifluorométhyles du composé améliorent sa lipophilie, l'aidant à traverser les membranes biologiques pour exercer son effet thérapeutique.
Pharmacologie : Activité trichomonacide
Ce composé a été étudié pour son activité contre Trichomonas vaginalis, le protozoaire responsable de la trichomonase . Il présente une activité trichomonacide significative, ce qui en fait un candidat potentiel pour le développement de nouveaux traitements contre cette infection sexuellement transmissible.
Synthèse organique : Bloc de construction fluoré
En synthèse organique, l'This compound sert de bloc de construction fluoré. Son incorporation dans des molécules plus grandes peut modifier considérablement leurs propriétés chimiques, telles que la volatilité, la stabilité et la réactivité, ce qui est crucial pour créer des composés aux caractéristiques souhaitées .
Chimie analytique : Étalons de référence
Le composé est utilisé comme étalon de référence dans les méthodes analytiques pour garantir la précision et la fiabilité des instruments et des procédures analytiques. Sa structure et ses propriétés bien définies le rendent adapté à l'étalonnage des équipements et à la validation des méthodes .
Sciences de l'environnement : Étude de la bioaccumulation
Les chercheurs utilisent l'This compound pour étudier l'impact environnemental des composés organiques fluorés. Sa stabilité et sa résistance à la dégradation aident à comprendre la bioaccumulation et la persistance de composés similaires dans les écosystèmes .
Chimie industrielle : Science des matériaux
En science des matériaux, les caractéristiques structurales uniques du composé sont explorées pour développer des matériaux avancés. Ses parties fluorées pourraient contribuer à créer des polymères avec une stabilité thermique et une résistance chimique améliorées .
Biochimie : Études d'inhibition enzymatique
La capacité du composé à se lier aux enzymes d'organismes parasites, comme T. vaginalis, est exploitée en biochimie pour des études d'inhibition enzymatique. Cela aide à élucider les mécanismes d'action de candidats médicaments potentiels et à concevoir des inhibiteurs à usage thérapeutique .
Biologie chimique : Sondes fluorescentes
En raison de ses propriétés fluorescentes, l'This compound peut être utilisé pour développer des sondes fluorescentes. Ces sondes sont des outils précieux pour l'imagerie et l'étude des processus biologiques au niveau moléculaire .
Safety and Hazards
Mécanisme D'action
Target of Action
It has been evaluated as a potent inhibitor of alkaline phosphatases , suggesting that these enzymes could be potential targets.
Mode of Action
Given its inhibitory activity against alkaline phosphatases , it may interact with these enzymes and inhibit their function, leading to downstream effects.
Biochemical Pathways
Considering its inhibitory activity against alkaline phosphatases , it may impact pathways where these enzymes play a crucial role.
Pharmacokinetics
Its water solubility is predicted to be 00453 mg/mL , which could influence its bioavailability.
Result of Action
Its inhibitory activity against alkaline phosphatases suggests that it may alter cellular processes regulated by these enzymes.
Propriétés
IUPAC Name |
2,8-bis(trifluoromethyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5F6NO2/c13-11(14,15)7-3-1-2-5-6(10(20)21)4-8(12(16,17)18)19-9(5)7/h1-4H,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJTJIQBSZLFWFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)N=C(C=C2C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5F6NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80189403 | |
| Record name | Mefloquine carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80189403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35853-50-0 | |
| Record name | Mefloquine carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035853500 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mefloquine carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80189403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CARBOXYMEFLOQUINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/462L37KS1K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[(6-Aminopurin-9-yl)methyl]-5-methyl-3-methylideneoxolan-2-one](/img/structure/B18304.png)
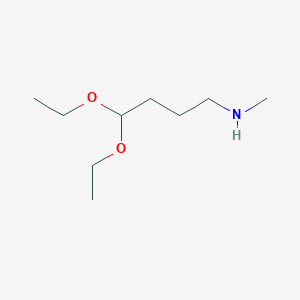
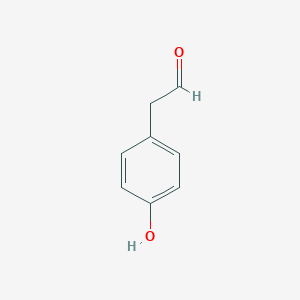
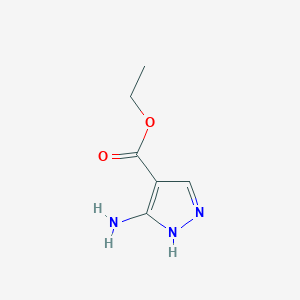
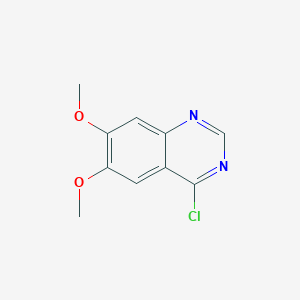
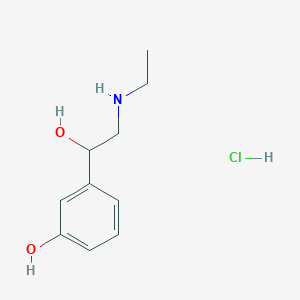
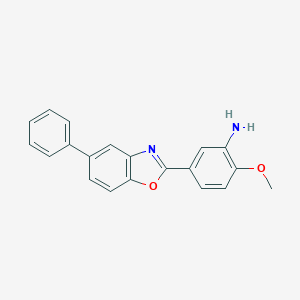
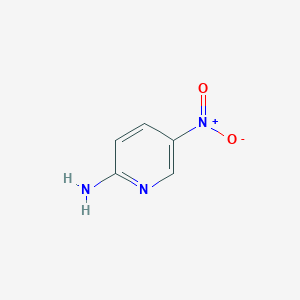
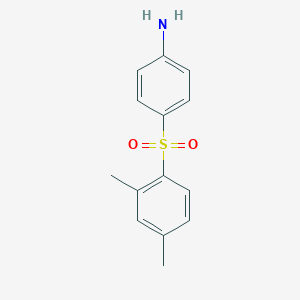
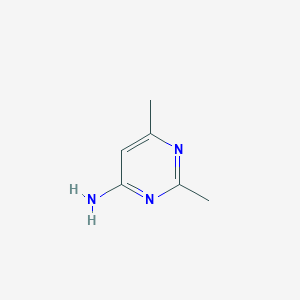
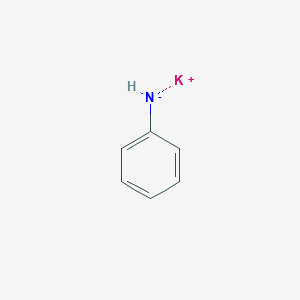
![(2-Methyl-1-azabicyclo[2.2.2]octan-3-yl) 2-hydroxy-3-methyl-2-phenylbutanoate](/img/structure/B18342.png)
